

A Comparative Guide to the X-ray Crystallography of Bromopyridine-Based Compounds

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)
(morpholino)methanone

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Crystallographic Data and Experimental Protocols

This guide provides a comprehensive comparison of the crystal structures of several bromopyridine-based compounds, analyzed through single-crystal X-ray diffraction. By presenting key crystallographic parameters, molecular geometries, and detailed experimental protocols, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development. For comparative purposes, data for non-brominated pyridine and substituted pyridine analogs are also included to highlight the influence of bromine substitution on the crystal packing and molecular structure.

Crystallographic Data Comparison

The introduction of a bromine atom to the pyridine ring significantly influences the crystallographic parameters of the resulting compounds. The following tables summarize the key data obtained from X-ray diffraction studies, offering a clear comparison between various brominated pyridines and their non-brominated counterparts.

Table 1: Comparison of Crystallographic Parameters

Compound	Form	Cystal System	Spatial Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
Pyridine	C ₅ H ₅ N	Orthorhombic	Pna ₂ ₁	17.524	8.969	11.352	90	90	90	16	
2-Aminopyridine	C ₅ H ₆ N ₂		-	-	-	-	-	-	-	-	
3-Aminopyridine	C ₅ H ₆ N ₂	Monoclinic	Cc	6.186	15.298	5.713	90	110.54	90	4	
3-Bromopyridine-2-carbonitrile	C ₆ H ₃ BrN ₂	Monoclinic	P2 ₁ /c	7.8821	11.7480	7.4169	90	113.906	90	4	
5-Bromopyridine-2,3-diamine	C ₅ H ₆ BrN ₃	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	3.8264	8.7336	18.6007	90	90	90	4	
6-Bromopyridine	C ₆ H ₄ BrN ₂ O	Monoclinic	P2 ₁ /a	6.908	6.290	15.060	90	95.57	90	4	

2-
carb
alde
hyde

Data for 2-Aminopyridine was not sufficiently available in the search results to be included in this table.

Table 2: Comparison of Selected Bond Lengths (Å)

Compound	C-Br	C-N (ring)	C-C (avg. ring)
3-Bromopyridine-2-carbonitrile	1.89(1)	1.33(2), 1.34(2)	1.38(2)
5-Bromopyridine-2,3-diamine	1.898(2)	1.321(3), 1.362(3)	1.391(3)
Pyridine	-	1.338(1)	1.385(1)
3-Aminopyridine	-	1.343(4), 1.350(4)	1.381(5)

Note: The values in parentheses represent the estimated standard deviation.

Table 3: Comparison of Selected Bond Angles (°)

Compound	C-C-Br	C-N-C (ring)
3-Bromopyridine-2-carbonitrile	120.1(9)	117.5(1)
5-Bromopyridine-2,3-diamine	119.0(2)	118.4(2)
Pyridine	-	116.7(1)
3-Aminopyridine	-	117.3(3)

Note: The values in parentheses represent the estimated standard deviation.

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the experimental methodology. Below are summaries of the key experimental procedures used in the crystallographic analysis of the featured bromopyridine compounds.

Synthesis and Crystallization

- 3-Bromopyridine-2-carbonitrile: This compound was synthesized via the cyanation of 2,3-dibromopyridine. The reaction involved heating a mixture of 2,3-dibromopyridine, $K_4[Fe(CN)_6] \cdot 3H_2O$, Na_2CO_3 , CuI , and 1-butyl-imidazole in o-xylene in a pressure tube. Crystals suitable for X-ray analysis were obtained by recrystallization from a solution of ethyl acetate and n-heptane.
- 5-Bromopyridine-2,3-diamine: Crystals of this compound were provided for analysis. The synthesis of related aminopyridines can be achieved through methods such as microwave-assisted reaction of a dibromopyridine with an amine.
- 6-Bromopyridine-2-carbaldehyde: The synthesis of this compound can be performed using various methods, including the oxidation of 2-bromo-6-methylpyridine. Crystals are typically grown from a suitable organic solvent.

X-ray Data Collection and Structure Refinement

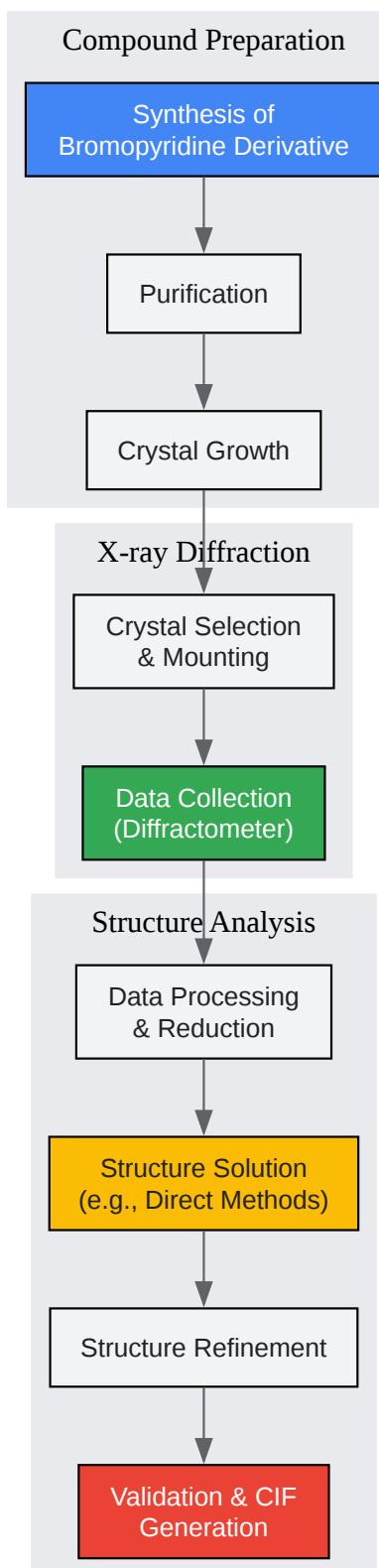
For the compounds listed, single-crystal X-ray diffraction data was collected using an automated diffractometer. Key aspects of the data collection and structure refinement process are outlined below:

- Radiation Source: Mo $K\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) or Cu $K\alpha$ radiation is commonly used for small organic molecules.
- Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.
- Data Collection Strategy: A series of ω and ϕ scans are typically performed to collect a complete dataset.
- Structure Solution and Refinement: The crystal structures are solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

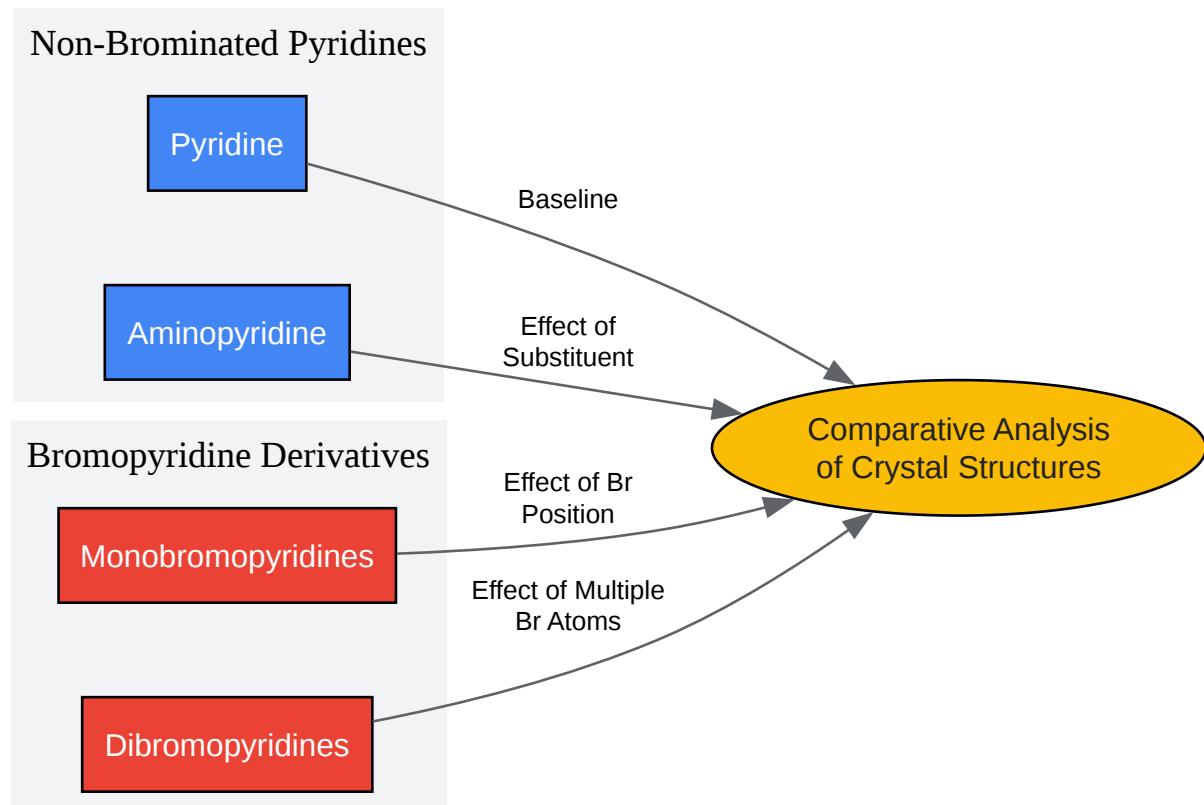
Visualization of Experimental Workflow

The following diagrams illustrate the typical workflow for X-ray crystallography of small molecules and a logical comparison of crystallographic parameters.



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Caption: Experimental workflow for X-ray crystallography of bromopyridine compounds.



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Caption: Comparison of brominated and non-brominated pyridine crystal structures.

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